molecular formula C26H22N4O3 B11199466 N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

Cat. No.: B11199466
M. Wt: 438.5 g/mol
InChI Key: IRSZRUOBEGUYJZ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a pyrazoloquinoline core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the zinc-catalyzed C–H alkenylation of quinoline N-oxides with ynones . This reaction involves C–H functionalization, N–O, C–C, and C≡C bond cleavage, leading to the formation of the desired quinoline-enol product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, catalysts, and purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline N-oxides back to the parent quinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, as an inhibitor of the NAD-hydrolyzing enzyme CD38, it binds to the active site of the enzyme, preventing the hydrolysis of NAD and thereby increasing NAD levels in tissues . This mechanism is crucial for its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazoloquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide

InChI

InChI=1S/C26H22N4O3/c1-3-33-20-11-7-18(8-12-20)28-25(31)17-6-13-23-21(14-17)24-22(15-27-23)26(32)30(29-24)19-9-4-16(2)5-10-19/h4-15,29H,3H2,1-2H3,(H,28,31)

InChI Key

IRSZRUOBEGUYJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC3=C4C(=CN=C3C=C2)C(=O)N(N4)C5=CC=C(C=C5)C

Origin of Product

United States

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